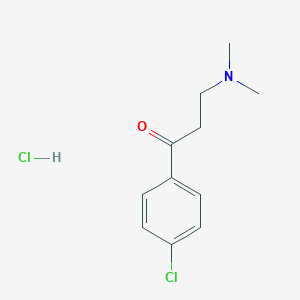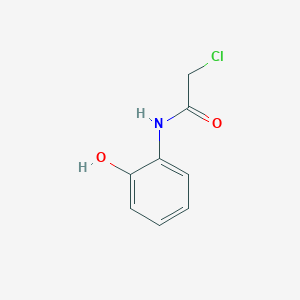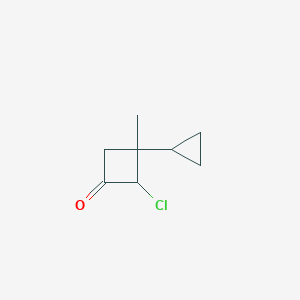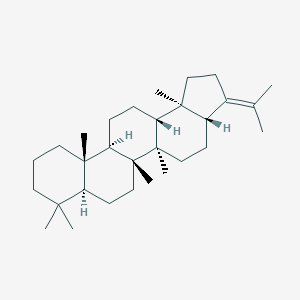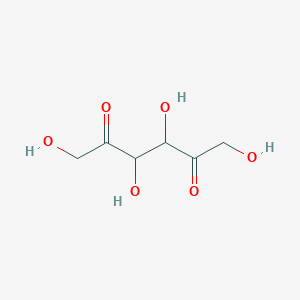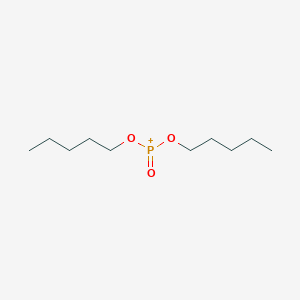
Phosphonic acid, dipentyl ester
説明
Phosphonic acid, dipentyl ester is a type of organophosphorus compound. It is an ester derivative of phosphonic acid, which means it contains a phosphorus atom directly bonded to a carbon atom . The molecular formula of this compound is C11H25O3P .
Synthesis Analysis
The synthesis of phosphonic acids and their esters, such as Phosphonic acid, dipentyl ester, can be achieved through several methods. The most popular synthetic methods leading to phosphonic acids and their esters include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . If the synthesis leads to an ester, transformation into a phosphonic acid is usually required. Therefore, two methods of such transformation are presented: acidic hydrolysis and transsilylation/methanolysis .Molecular Structure Analysis
The molecular structure of Phosphonic acid, dipentyl ester can be represented by the formula C11H25O3P . The structure includes a phosphorus atom directly bonded to a carbon atom .Chemical Reactions Analysis
Phosphonic acids and their esters, including Phosphonic acid, dipentyl ester, can undergo various chemical reactions. The most common reactions include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . If the synthesis leads to an ester, transformation into a phosphonic acid is usually required. This transformation can be achieved through acidic hydrolysis and transsilylation/methanolysis .科学的研究の応用
Proton-Conducting Membranes in Fuel Cells : Phenylphosphonic acid functionalized poly[aryloxyphosphazenes], which are related to phosphonic acid esters, are candidates for use as proton-conducting membranes in fuel cells (Allcock et al., 2002).
Synthesis of Metal Phosphonate Materials : The synthesis of phosphonate esters is of interest for preparing phosphonic acids as organic linkers in the construction of metal phosphonate materials (Shearan et al., 2022).
Anticorrosive Coatings : Phosphonic acid-containing polymers, such as phosphonic acid-containing polysulfones, have been developed for metal corrosion protection, suggesting their utility as anticorrosive coatings (Chauveau et al., 2015).
Proton Exchange Membranes for Fuel Cells : Poly(arylene ether sulfone)s functionalized with alkyl side chains carrying phosphonic acid and bis(phosphonic acid) show promise as membrane materials for fuel cells due to their high acidity and thermal stability (Parvole & Jannasch, 2008).
Chemical Degradation of Polymers : Alkyl esters of H-phosphonic and phosphoric acids are effective degrading agents for polymers such as polyurethanes, polycarbonates, and polyamides, indicating their role in polymer recycling and waste management (Mitova et al., 2013).
Conducting Polyanilines : Phosphonic acid and its esters have been used in the development of self-doped conducting polyanilines, highlighting their potential in electronic materials (Abe et al., 2014).
Nanomaterial Synthesis and Surface Modification : Phosphonic acids are increasingly used for controlling surface and interface properties in the synthesis of nanomaterials and in the development of organic electronic devices, photovoltaic cells, and biosensors (Guerrero et al., 2013).
Safety And Hazards
While specific safety and hazard information for Phosphonic acid, dipentyl ester was not found in the search results, it’s important to note that chemicals should always be handled with appropriate safety measures. It’s recommended to refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information .
特性
IUPAC Name |
oxo(dipentoxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3P/c1-3-5-7-9-12-14(11)13-10-8-6-4-2/h3-10H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJARCRSLONVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO[P+](=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939391 | |
| Record name | Oxo[bis(pentyloxy)]phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, dipentyl ester | |
CAS RN |
1809-17-2 | |
| Record name | Oxo[bis(pentyloxy)]phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





